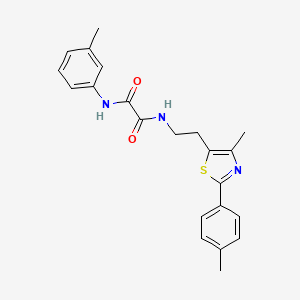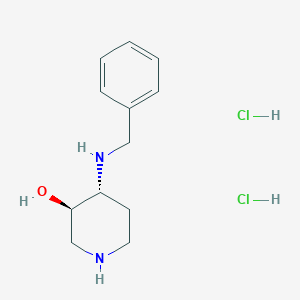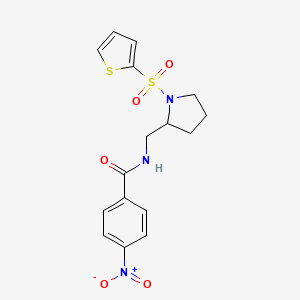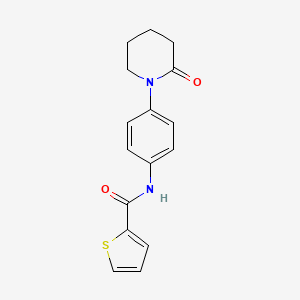
N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring in this compound is substituted with a methyl group and a p-tolyl group . The compound also contains an oxalamide group, which is a type of amide.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring and the oxalamide group. The presence of these functional groups would likely influence the compound’s reactivity and properties .Applications De Recherche Scientifique
Synthesis and Characterization
- A study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which includes similar thiazole compounds, revealed their potential as potent anti-tumor agents. This study emphasized the importance of the structural properties of such compounds in their biological activity (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Antifungal Activity
- Research involving derivatives of thiazoles, similar to the compound , has shown significant antimicrobial and antifungal properties. This underscores the potential of these compounds in developing new treatments for various infections (Abdelhamid et al., 2019).
Role in Thiazole Biosynthesis
- The role of thiazole compounds in biosynthetic pathways was elucidated in a study focusing on the structure of THI1 from Arabidopsis thaliana, a key enzyme in thiazole biosynthesis. This highlights the biological significance of thiazole derivatives in various organisms (Godoi et al., 2006).
Potential in Cancer Treatment
- Thiazole derivatives have shown promise in the treatment of cancer, as indicated by their efficacy against hepatocellular carcinoma cell lines. This suggests that compounds like N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide could be potential candidates for anticancer drugs (Gomha et al., 2016).
Spectral and Structural Analysis
- Spectral and structural analysis of thiazole derivatives, similar to the compound , has been conducted to understand their chemical properties and potential applications in various fields, including medicine and materials science (Abdel‐Rhman, Hassanian, & El-asmy, 2012).
Antiproliferative Properties
- Studies have demonstrated the antiproliferative properties of thiazole compounds against breast cancer cells, suggesting the potential use of these compounds in cancer therapy (Sonar et al., 2020).
Catalysis in Aqueous Media
- Research on substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, which include thiazole derivatives, indicates their utility in catalysis under green chemistry conditions. This highlights the versatility of these compounds in chemical reactions (Bumagin et al., 2018).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs. Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .
Propriétés
IUPAC Name |
N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-7-9-17(10-8-14)22-24-16(3)19(28-22)11-12-23-20(26)21(27)25-18-6-4-5-15(2)13-18/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPWIEHKGPJGBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 4,4'-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate](/img/structure/B2408580.png)
![propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2408581.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2408586.png)
![(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2408587.png)


![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/no-structure.png)




![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)
